Trifluenfuronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

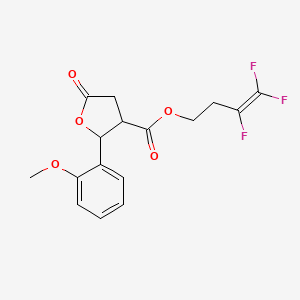

Structure

3D Structure

Properties

CAS No. |

2074661-82-6 |

|---|---|

Molecular Formula |

C16H15F3O5 |

Molecular Weight |

344.28 g/mol |

IUPAC Name |

3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C16H15F3O5/c1-22-12-5-3-2-4-9(12)14-10(8-13(20)24-14)16(21)23-7-6-11(17)15(18)19/h2-5,10,14H,6-8H2,1H3 |

InChI Key |

VDQRIZJOECVEPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OCCC(=C(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Trifluenfuronate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluenfuronate is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties. Its primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation, a critical metabolic pathway in target organisms. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available toxicological data. The information is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

This compound is a synthetic fluoroalkenyl nematicide. The technical substance is an isomeric mixture. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2074661-82-6 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₅F₃O₅ | [1][3] |

| Molecular Weight | 344.28 g/mol | [3] |

| IUPAC Name | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | [3] |

| Synonyms | Sanfoshaxianzhi, Trifluorocide | [1] |

| Isomerism | The technical material is a mixture of 60–80% of the rac-(2R,3R)- and 40–20% of the rac-(2R,3S)-isomers. | |

| CAS Number (trans-isomers) | 2094595-23-8 | [1] |

Mechanism of Action: Inhibition of Mitochondrial β-Oxidation

The primary mode of action for this compound is the inhibition of mitochondrial fatty acid β-oxidation. This metabolic pathway is essential for energy production, particularly in nematodes and insects, through the breakdown of fatty acids. By disrupting this process, this compound effectively depletes the energy reserves of the target pests, leading to mortality.

Proposed Experimental Protocol: Mitochondrial β-Oxidation Inhibition Assay

While a specific protocol for this compound is not publicly available, a general methodology for assessing the inhibition of mitochondrial fatty acid oxidation can be adapted. This typically involves isolating mitochondria from a relevant target organism (e.g., a model nematode species like Caenorhabditis elegans or a target pest).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial fatty acid β-oxidation.

Materials:

-

Target organisms (e.g., C. elegans)

-

Mitochondria isolation buffer

-

Substrates for mitochondrial respiration (e.g., palmitoyl-L-carnitine, ADP)

-

Oxygen electrode or a Seahorse XF Analyzer

-

This compound of known concentration

-

Control inhibitors (e.g., etomoxir)

Methodology:

-

Mitochondria Isolation: Isolate functional mitochondria from the target organism using differential centrifugation.

-

Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.

-

Substrate Addition: Add a fatty acid substrate (e.g., palmitoyl-L-carnitine) and ADP to initiate state 3 respiration (active ATP synthesis).

-

Inhibitor Titration: Add increasing concentrations of this compound to the mitochondrial suspension and measure the rate of oxygen consumption.

-

Data Analysis: Plot the inhibition of oxygen consumption against the this compound concentration to determine the IC50 value.

Logical Workflow for β-Oxidation Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on mitochondrial β-oxidation.

Efficacy Data

This compound has demonstrated efficacy against a range of agricultural pests.

Nematicidal Activity

Target Pests:

-

Meloidogyne incognita (Root-knot nematode)

-

Ditylenchus spp.

-

Heterodera spp.

-

Pratylenchus spp.

Proposed Experimental Protocol: Nematicidal Efficacy Assay (In Vitro)

Objective: To determine the lethal concentration (LC50) of this compound against a target nematode species.

Materials:

-

Synchronized culture of the target nematode (e.g., J2 stage of M. incognita)

-

Multi-well plates (e.g., 24-well)

-

This compound stock solution

-

Pluronic F-127 solution

-

Microscope

Methodology:

-

Prepare Test Solutions: Prepare a serial dilution of this compound in a solution containing Pluronic F-127 to ensure solubility.

-

Nematode Suspension: Prepare a suspension of the target nematodes at a known density.

-

Exposure: Add a fixed number of nematodes to each well of the multi-well plate containing the different concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: Observe the nematodes under a microscope. Consider nematodes that are immobile and do not respond to a physical stimulus (e.g., gentle prodding with a fine needle) as dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Acaricidal Activity

Target Pests:

-

Tetranychus cinnabarinus (Carmine spider mite)

-

Two-spotted spider mites

-

Tetranychus viennensis (Hawthorn spider mite)

-

Citrus red mites

Proposed Experimental Protocol: Acaricidal Efficacy Assay (Leaf Disc Bioassay)

Objective: To determine the LC50 of this compound against a target mite species.

Materials:

-

Host plant leaves (e.g., bean or citrus leaves)

-

Culture of the target mite species

-

This compound emulsifiable concentrate

-

Spraying apparatus (e.g., Potter spray tower)

-

Petri dishes with moistened filter paper

-

Stereomicroscope

Methodology:

-

Prepare Leaf Discs: Cut uniform discs from the host plant leaves.

-

Mite Infestation: Place a known number of adult female mites on each leaf disc.

-

Treatment Application: Prepare serial dilutions of this compound and apply them to the leaf discs using a calibrated sprayer to ensure uniform coverage.

-

Incubation: Place the treated leaf discs in Petri dishes with a moistened filter paper to maintain humidity and incubate at a controlled temperature and photoperiod.

-

Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead mites under a stereomicroscope.

-

Data Analysis: Calculate the percentage mortality, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value.

Insecticidal Activity

Target Pests:

-

Tobacco whitefly (Bemisia tabaci)

-

Diamondback moth (Plutella xylostella)

Proposed Experimental Protocol: Insecticidal Efficacy Assay (Diet Incorporation Bioassay for Diamondback Moth Larvae)

Objective: To determine the LC50 of this compound against diamondback moth larvae.

Materials:

-

Artificial diet for diamondback moth

-

This compound technical grade

-

Multi-well plates or small containers

-

Synchronized early instar larvae of diamondback moth

Methodology:

-

Prepare Treated Diet: Prepare a serial dilution of this compound and incorporate it into the molten artificial diet before it solidifies.

-

Dispense Diet: Dispense the treated diet into the wells of the multi-well plates or small containers.

-

Larval Infestation: Place one larva in each well.

-

Incubation: Incubate the plates at a controlled temperature, humidity, and photoperiod.

-

Mortality Assessment: After a specified period (e.g., 72 or 96 hours), record the number of dead larvae.

-

Data Analysis: Calculate the percentage mortality and determine the LC50 value.

Toxicological Profile

Currently, there is a lack of publicly available, detailed quantitative toxicological data (e.g., LD50, LC50) for this compound in mammalian and ecotoxicological models. General safety precautions for handling pesticides should be followed.

Signaling Pathways

There is currently no specific information available in the public domain regarding the detailed signaling pathways affected by this compound beyond its primary impact on mitochondrial fatty acid metabolism. Research in this area would be valuable to further understand its mode of action and potential off-target effects.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. It is not a substitute for a comprehensive safety data sheet or regulatory documentation. All experimental work should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.

References

An In-depth Technical Guide to the Insecticidal Mechanism of Action of Benzoylurea Growth Regulators

A Note on Nomenclature: The compound "trifluenfuronate" is a recently classified nematicide and acaricide. However, the similarly named compound triflumuron (B1682543) is a well-documented insecticide belonging to the benzoylurea (B1208200) class. Given the context of an insect-specific mechanism of action, this guide will focus on triflumuron as a representative example of its class, whose primary mode of action is the inhibition of chitin (B13524) synthesis.

Executive Summary

Insect Growth Regulators (IGRs) represent a class of insecticides that interfere with the normal development and growth of insects, rather than causing immediate neurotoxic death. Among the most successful IGRs are the benzoylphenylureas (BPUs), which includes the active ingredient triflumuron. This technical guide provides a detailed examination of the core mechanism of action of triflumuron in insects. It acts primarily by inhibiting the biosynthesis of chitin, a critical polymer for the formation of the insect's exoskeleton. This disruption of the molting process is catastrophic for larval development, leading to mortality. This document outlines the molecular pathway of chitin synthesis, the hormonal regulation of molting, quantitative efficacy data for triflumuron, detailed experimental protocols for mechanism-of-action studies, and an overview of insect resistance mechanisms.

Core Mechanism of Action: Chitin Synthesis Inhibition

The primary mode of action for triflumuron and other benzoylurea insecticides is the inhibition of chitin synthesis.[1] Chitin is an essential aminopolysaccharide, a long-chain polymer of N-acetylglucosamine, that provides structural integrity to the insect cuticle and the peritrophic matrix lining the midgut.[2] The insect exoskeleton, or cuticle, is a rigid structure that must be periodically shed and reformed—a process known as molting or ecdysis—to allow for growth.

Triflumuron's action is most pronounced during this molting process. Larvae exposed to triflumuron are often unable to properly shed their old cuticle or fail to form a new, functional one.[1] This results in abortive molting, where the larva may exhibit a "double head capsule" or die from rupturing the malformed, fragile new cuticle.[3] The insecticide acts mainly as a stomach poison, though it also possesses contact and ovicidal activities.

The specific molecular target is the enzyme chitin synthase 1 (CHS1) .[4] Recent research, including studies using CRISPR/Cas9 genome editing, has provided compelling evidence that BPUs like triflumuron directly interact with the CHS1 enzyme.[5] This interaction is non-competitive and allosteric, meaning it does not bind to the enzyme's active site but to another site that alters the enzyme's conformation and reduces its catalytic efficiency. This prevents the polymerization of UDP-N-acetylglucosamine monomers into chitin chains, thereby halting the formation of the procuticle.

Signaling Pathway: Chitin Biosynthesis

The biosynthesis of chitin is a multi-step enzymatic pathway. Triflumuron acts at the final polymerization step, as illustrated in the following diagram.

Hormonal Regulation of Molting

The process of molting is tightly controlled by insect hormones, primarily the steroid hormone 20-hydroxyecdysone (20E) and Juvenile Hormone (JH).[6] Pulses of 20E trigger the initiation of molting by binding to a nuclear receptor complex (EcR/USP), which in turn activates a cascade of gene expression leading to the production of new cuticle components and enzymes to digest the old one.[6][7] Juvenile Hormone acts to maintain the larval state, and its absence is required for metamorphosis to proceed.[8] While benzoylureas directly target chitin synthase, their efficacy is intrinsically linked to the molting cycle, which is governed by this hormonal signaling pathway.

Quantitative Efficacy Data

The biological activity of triflumuron is typically quantified by determining the concentration required to inhibit emergence (EI) or cause mortality (LC) in 50% (EI₅₀/LC₅₀) or 90% (EI₉₀/LC₉₀) of the test population. These values vary significantly by insect species, larval stage, and bioassay method.

| Insect Species | Metric | Value (µg/L or ppm) | Reference Strain/Conditions | Citation(s) |

| Aedes albopictus | EI₅₀ | 1.59 | Laboratory Strain | [5][7] |

| Aedes albopictus | EI₉₀ | 2.63 | Laboratory Strain | [5][7] |

| Culex quinquefasciatus | EI₅₀ | 5.28 | Laboratory Strain | [5][7] |

| Culex quinquefasciatus | EI₉₀ | 12.47 | Laboratory Strain | [5][7] |

| Aedes aegypti | EI₉₉ | 3.95 | Rockefeller (Susceptible Strain) | [7] |

| Musca domestica | LC₅₀ | Varies (Resistant strains higher) | Larval diet incorporation | [9] |

| Spodoptera littoralis | LC₅₀ | Not specified (Topical application) | 5th instar larvae | [6][10] |

Experimental Protocols

Evaluating the mechanism and efficacy of triflumuron involves both in vivo and in vitro assays.

Protocol 1: In Vivo Larval Bioassay (Leaf Dip Method)

This protocol determines the lethal concentration (LC₅₀) of triflumuron for foliage-feeding insect larvae.

1. Preparation of Test Solutions:

-

Prepare a stock solution of technical grade triflumuron in a suitable solvent (e.g., acetone).

-

Create a series of at least five serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.

-

Prepare a control solution containing only the solvent and surfactant in water.

2. Leaf Treatment:

-

Excise fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella).

-

Individually dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds).

-

Allow the leaves to air-dry completely on a clean, non-absorbent surface.

3. Insect Exposure:

-

Place one treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper).

-

Introduce a known number of synchronized, actively feeding larvae (e.g., 10-20 third-instar larvae) into each container.

-

Replicate each concentration and the control at least three times.

4. Incubation and Data Collection:

-

Maintain the containers in a controlled environment (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).

-

Record larval mortality at 24, 48, and 72-hour intervals. Mortality is defined as the inability of a larva to move in a coordinated manner when gently prodded with a fine brush.

5. Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Use probit analysis to calculate the LC₅₀ and LC₉₀ values with their 95% confidence intervals.

Protocol 2: In Vitro Chitin Synthase Activity Assay

This non-radioactive assay measures the direct inhibitory effect of triflumuron on the CHS enzyme.[2][8][11]

1. Enzyme Preparation:

-

Homogenize insect tissue rich in CHS (e.g., last-instar larvae or pupae) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.0, with protease inhibitors and DTT).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to pellet debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the microsomal fraction, which contains the membrane-bound CHS.

-

Resuspend the microsomal pellet in a minimal volume of extraction buffer to create the crude enzyme preparation.

2. Assay Plate Preparation:

-

Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. Incubate overnight and then wash.

-

Block the wells with a blocking buffer (e.g., 2% BSA in Tris-HCl) to prevent non-specific binding. Wash again.

3. Enzymatic Reaction:

-

Prepare a reaction mixture containing the substrate (UDP-N-acetylglucosamine), cofactors (e.g., MgCl₂), and an activator (e.g., trypsin, followed by a trypsin inhibitor).

-

To each well, add the crude enzyme preparation and various concentrations of triflumuron (dissolved in DMSO) or DMSO alone for the control.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate the plate at an optimal temperature (e.g., 37°C) for 1-3 hours to allow for chitin synthesis.

4. Detection and Analysis:

-

Stop the reaction by washing the plate multiple times with water to remove unbound substrate and enzyme. The newly synthesized chitin remains bound to the WGA-coated plate.

-

Add a WGA-Horseradish Peroxidase (WGA-HRP) conjugate to each well and incubate. This will bind to the immobilized chitin.

-

Wash the plate to remove unbound WGA-HRP.

-

Add a colorimetric HRP substrate (e.g., TMB). The color intensity is proportional to the amount of chitin synthesized.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of inhibition for each triflumuron concentration relative to the control and determine the IC₅₀ value.

Mechanisms of Resistance

The repeated use of benzoylureas can lead to the development of resistance in insect populations. The primary mechanisms include:

-

Target-Site Resistance: This involves mutations in the CHS1 gene that reduce the binding affinity of triflumuron to the chitin synthase enzyme without significantly compromising the enzyme's natural function.[5][11] A common mutation involves the substitution of an isoleucine residue (e.g., I1042M in Plutella xylostella).[5]

-

Metabolic Resistance: Resistant insects may possess enhanced enzymatic systems, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, that can more effectively detoxify and metabolize the insecticide before it reaches its target site.

-

Reduced Penetration: Modifications to the insect's cuticle, such as thickening or changes in composition, can slow the absorption of the insecticide, reducing the effective dose that reaches the target epidermal cells.

References

- 1. Mini-review highlighting toxic effects of triflumuron in insects and mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. Triflumuron (Ref: OMS 2015) [sitem.herts.ac.uk]

- 5. Effect of triflumuron, a chitin synthesis inhibitor, on Aedes aegypti, Aedes albopictus and Culex quinquefasciatus under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Enigma of Trifluenfuronate: A Search for a Ghost in the Scientific Archives

After an extensive search of scientific literature, patent databases, and chemical registries, no information has been found on a compound named "Trifluenfuronate." This suggests that "this compound" may be a substance not yet described in publicly available resources, a confidential internal research code, or a possible misspelling of another compound.

The exploration for data on its discovery, development, mechanism of action, and synthesis has yielded no results. Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, is not possible at this time.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the spelling and check for alternative nomenclature. If the compound is part of an ongoing, unpublished research program, information will likely be proprietary and not accessible through public searches.

Should "this compound" be a novel compound that emerges in the scientific literature in the future, a detailed analysis of its discovery and development history could then be compiled. Such an analysis would typically involve:

-

Discovery: A narrative of the initial screening programs, lead identification, and the research team or institution responsible.

-

Medicinal Chemistry and Synthesis: A detailed account of the synthetic route development and the structure-activity relationship (SAR) studies that led to the final candidate compound.

-

Pharmacology and Mechanism of Action: Elucidation of the biological target and the signaling pathways modulated by the compound.

-

Preclinical Development: A summary of in vitro and in vivo studies, including efficacy, safety pharmacology, toxicology, and ADME (absorption, distribution, metabolism, and excretion) data.

-

Clinical Development: An overview of the different phases of human clinical trials, if applicable, detailing study design, patient populations, and primary and secondary endpoints.

Until "this compound" is documented in the public domain, its story remains unwritten.

Trifluenfuronate Solubility in Organic Solvents: A Technical Guide for Researchers

For professionals in drug development and scientific research, understanding the solubility of active compounds like trifluenfuronate is a critical early step in formulation development. This technical guide addresses the solubility of this compound in organic solvents, providing a detailed framework for experimental determination in the absence of publicly available quantitative data.

A comprehensive review of scientific literature, patent databases, and chemical property repositories reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While exact figures in g/L or mg/mL are not published, patent literature related to this compound and other nematicidal formulations provides valuable insights into the types of solvents suitable for its dissolution. This suggests that this compound exhibits solubility in a range of organic solvent classes commonly used in agrochemical formulations.

Potential Organic Solvents for this compound Solubility Testing

Based on a review of patents for this compound and similar pesticide compositions, the following classes of organic solvents are recommended as a starting point for solubility determination studies.

| Solvent Class | Specific Examples | Rationale for Inclusion |

| Aromatic Hydrocarbons | Toluene, Xylene, Solvent Naphtha (e.g., S-100A) | Commonly used as primary solvents in emulsifiable concentrate (EC) formulations for pesticides due to their high solvency power for many active ingredients. |

| Ketones | Acetone, Cyclohexanone, Isophorone | Often used as potent, polar aprotic solvents capable of dissolving a wide range of organic compounds, including those with limited solubility in hydrocarbons. |

| Esters | Ethyl Acetate, Benzyl Acetate | Valued for their solvency and favorable environmental profiles compared to some aromatic hydrocarbons. |

| Alcohols | Methanol, Ethanol, Isopropanol | Frequently used as co-solvents to modify the polarity of a solvent system and improve the solubility of active ingredients. |

| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Highly polar aprotic solvents known for their exceptional ability to dissolve a broad spectrum of organic molecules. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong dissolving capabilities for a wide array of compounds. |

Experimental Protocol for Determining this compound Solubility

To empower researchers to generate precise solubility data, this section provides a detailed methodology based on the widely accepted shake-flask method, which is a standard approach for determining the solubility of chemical substances.

Objective:

To determine the saturation solubility of this compound in selected organic solvents at a constant temperature.

Materials and Apparatus:

-

This compound (analytical standard, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial. b. Accurately add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker and agitate at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.[1]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical method.

-

Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent or mobile phase. b. Analyze the calibration standards using a validated HPLC method to generate a calibration curve. High-quality liquid chromatography with diode-array detection (DAD) can accurately identify pesticides in complex mixtures.[2] c. Analyze the diluted sample solutions under the same HPLC conditions. d. Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or g/L.

The experimental workflow for determining the solubility of this compound is visualized in the following diagram.

Conclusion

References

Trifluenfuronate: A Technical Guide to its Mode of Action as a Mitochondrial β-Oxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluenfuronate is a novel pesticide with demonstrated efficacy against a range of agricultural pests, primarily nematodes and mites. Its mode of action has been identified as the inhibition of mitochondrial fatty acid β-oxidation, a critical pathway for energy production in target organisms. This document provides a comprehensive technical overview of the biochemical mechanism of this compound, its target pests, and representative experimental protocols for assessing its activity. While specific quantitative efficacy data for this compound is not widely available in public literature, this guide offers a detailed understanding of its core mechanism based on current scientific knowledge.

Introduction

The continuous evolution of pesticide resistance necessitates the discovery and development of novel active ingredients with unique modes of action. This compound, also known by the common name sanfoshaxianzhi, has emerged as a promising nematicide and acaricide.[1] Its chemical classification as a fluoroalkene derivative hints at a distinct biochemical target compared to many conventional pesticides that primarily affect the nervous system. This guide delves into the specific molecular mechanism of this compound, providing a foundation for further research and development in the field of crop protection.

Target Pests

This compound has demonstrated activity against a variety of economically important agricultural pests. The primary targets identified include:

-

Nematodes: Various plant-parasitic nematodes are susceptible to this compound, including:

-

Mites (Acarina): Several species of spider mites are controlled by this compound, such as:

Mode of Action: Inhibition of Mitochondrial β-Oxidation

The primary mode of action of this compound is the inhibition of mitochondrial fatty acid β-oxidation.[1] This metabolic pathway is crucial for energy production, particularly during periods of high energy demand or when glucose is limited. By disrupting this pathway, this compound effectively depletes the pest's energy reserves, leading to paralysis and death.

The Biochemical Pathway of Fatty Acid β-Oxidation

Fatty acid β-oxidation is a multi-step process that occurs within the mitochondria. It involves the sequential breakdown of fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain to generate ATP, the primary energy currency of the cell.

References

Trifluenfuronate IUPAC name and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trifluenfuronate, a novel acaricide and nematicide. This document details its chemical identity, available data, and a framework for understanding its potential applications in agricultural and chemical research.

Core Chemical Identifiers

This compound is a complex isomeric mixture. A thorough understanding of its chemical nomenclature and structure is fundamental for any research or development activities.

| Identifier | Value |

| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate[1][2] |

| CAS Name | 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate[1][2] |

| Chemical Formula | C₁₆H₁₅F₃O₅[1][2][3][4] |

| CAS Registry Number | 2074661-82-6[1][2][3] |

| Other Names | sanfoshaxianzhi, Trifluorocide[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for understanding its environmental fate, bioavailability, and for formulation development.

| Property | Value |

| Molecular Weight | 344.28 g/mol [3] |

| Isomeric Nature | Technical this compound is a mixture of trans- and cis-isomers. The trans-isomers constitute 60-80% of the mixture, while the cis-isomers make up the remaining 20-40%.[1][2][4] The CAS Registry Number for the mixture of two trans-isomers is 2094595-23-8.[1][2] |

Biological Activity

This compound is recognized for its activity as both an acaricide and a nematicide.[1][2] It has been shown to be effective against a variety of pests.

Target Pests Include:

-

Plant-parasitic nematodes such as Meloidogyne incognita, Ditylenchus, Heterodera, and Pratylenchus.[4]

-

Spider mites, including the red spider mite (Tetranychus cinnabarinus), two-spotted spider mites, Hawthorn spider mite (Tetranychus viennensis), and citrus red mites.[4]

-

Tobacco whitefly.[4]

-

Diamondback moth.[4]

Logical Relationship of this compound Isomers

The following diagram illustrates the composition of technical this compound from its constituent isomers.

Caption: Isomeric composition of technical this compound.

Experimental Protocols

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound in target organisms is not yet publicly detailed. As a nematicide and acaricide, it is hypothesized to interfere with essential neurological or metabolic pathways in these invertebrates. Further research is required to elucidate the precise mechanism of action and the signaling cascades involved. A generalized workflow for investigating the mechanism of action is proposed below.

Caption: Proposed workflow for elucidating this compound's mechanism of action.

References

- 1. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C16H15F3O5 | CID 157010644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: LH-517) [sitem.herts.ac.uk]

Trifluenfuronate: A Technical Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluenfuronate is a novel synthetic compound classified as a fluoroalkenyl nematicide, acaricide, and insecticide.[1] Its chemical formula is C₁₆H₁₅F₃O₅, and its CAS Registry Number is 2074661-82-6.[1] This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, compiled to assist researchers, scientists, and drug development professionals in evaluating its potential hazards. The information presented is based on publicly accessible data, and where specific data for this compound is unavailable, general principles of toxicology and standard testing protocols are described.

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial fatty acid β-oxidation pathway.[1] This process is crucial for energy production in many organisms. By disrupting this pathway, this compound effectively depletes the target organism's energy reserves, leading to eventual mortality.

The following diagram illustrates a conceptual workflow of how a β-oxidation inhibitor like this compound disrupts cellular energy metabolism.

Toxicological Profile

The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. This is typically done through a series of standardized tests that assess acute, sub-chronic, and chronic toxicity, as well as specific endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance. The primary endpoint is the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), which is the dose or concentration that is lethal to 50% of the test animals.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 2,000 mg/kg bw | [1] |

| Acute Dermal LD50 | Rat | Dermal | > 5,000 mg/kg bw | [1] |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.48 mg/L (4-hour exposure) | [1] |

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)

A standardized protocol for acute oral toxicity testing, such as the one outlined in OECD Guideline 423, is generally followed.

Sub-chronic and Chronic Toxicity

Sub-chronic (typically 28 or 90 days) and chronic (typically 1 year or longer) toxicity studies evaluate the effects of repeated exposure to a substance. These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Data for this compound: Specific quantitative data from sub-chronic or chronic toxicity studies for this compound are not publicly available at the time of this report.

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408) A 90-day oral toxicity study is typically conducted in rodents (e.g., rats) to determine the NOAEL.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically required, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.

Data for this compound: Specific results from genotoxicity studies for this compound are not publicly available.

Experimental Protocols (General Guidelines):

-

Ames Test (OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test evaluates the ability of the chemical to cause reverse mutations, allowing the bacteria to grow in the absence of the required amino acid.

-

In Vitro Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.

-

In Vivo Micronucleus Test (OECD 474): This test evaluates chromosomal damage in developing red blood cells in the bone marrow of treated animals (usually rodents).

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-causing potential of a chemical.

Data for this compound: this compound is listed as "Suspected of causing cancer". However, specific data on tumor incidence from carcinogenicity bioassays are not publicly available.

Experimental Protocol: Carcinogenicity Bioassay (General Guideline) Carcinogenicity studies involve long-term administration of the test substance to animals, followed by a comprehensive histopathological examination of tissues.

Reproductive and Developmental Toxicity

Reproductive toxicity studies assess the potential of a substance to interfere with the reproductive capabilities of an organism. Developmental toxicity studies evaluate the potential for adverse effects on the developing offspring.

Data for this compound: Specific quantitative data from reproductive and developmental toxicity studies for this compound are not publicly available.

Experimental Protocols (General Guidelines):

-

Two-Generation Reproductive Toxicity Study (OECD 416): This study evaluates the effects of the test substance on two generations of animals to assess its impact on all phases of the reproductive cycle.

-

Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the effects of the test substance on the developing fetus when administered to the pregnant female.

Ecotoxicological Profile

Ecotoxicology studies evaluate the effects of a chemical on non-target organisms in the environment.

Table 2: Ecotoxicity of this compound

| Test Organism | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.14 mg/L | [1] |

| Water Flea (Daphnia magna) | 48-hour EC50 | 2.56 mg/L | [1] |

Safety and Handling

Based on the available information, this compound is classified with the following hazard statements:

-

May cause an allergic skin reaction.

-

Suspected of causing cancer.

-

Very toxic to aquatic life.

-

Toxic to aquatic life with long lasting effects.

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. Avoid breathing mist or vapor. Contaminated work clothing should not be allowed out of the workplace. In case of exposure or concern, seek medical attention.

Conclusion and Data Gaps

This compound is a novel pesticide with a mode of action involving the inhibition of mitochondrial β-oxidation. The available acute toxicity data suggest low to moderate toxicity in mammals via oral, dermal, and inhalation routes. However, it is classified as being suspected of causing cancer and is highly toxic to aquatic organisms.

Significant data gaps exist in the publicly available toxicological profile of this compound. Specifically, there is a lack of quantitative data from sub-chronic and chronic toxicity studies, as well as detailed results from carcinogenicity, reproductive, developmental, and genotoxicity studies. The absence of this information limits a comprehensive risk assessment for long-term human exposure. Further research and the publication of these key toxicological studies are necessary to fully characterize the safety profile of this compound for researchers, scientists, and drug development professionals.

References

The Environmental Fate and Degradation of Trifluenfuronate: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain limited specific quantitative data on the environmental fate and degradation of Trifluenfuronate. This guide provides a framework for understanding its potential environmental behavior based on its chemical structure and by outlining the standardized experimental protocols used to assess the environmental fate of pesticides. The degradation pathways and quantitative data presented for analogous compounds should be considered illustrative and not definitive for this compound.

Introduction

This compound is a fluoroalkene nematicide, insecticide, and acaricide. Its chemical structure, a mixture of isomers of 3,4,4-trifluorobut-3-en-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate, suggests potential degradation pathways involving hydrolysis of the ester linkage, transformation of the trifluorinated butenyl group, and metabolism of the oxo-furan ring structure. Understanding the environmental fate of this compound is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide summarizes the key processes governing its environmental degradation—hydrolysis, photolysis, and metabolism in soil and aquatic systems—and details the standardized experimental protocols for their evaluation.

Data Presentation: Environmental Degradation of this compound

Due to the lack of specific experimental data for this compound in the public domain, the following tables indicate where such data would be presented. For context, general information on the environmental persistence of other fluorinated nematicides is provided where available.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (t½) (days) | Major Degradation Products |

| 4 | Data not available | Data not available | Data not available |

| 7 | Data not available | Data not available | Data not available |

| 9 | Data not available | Data not available | Data not available |

Note: For some fluoroalkenyl nematicides like fluensulfone (B1672874), hydrolysis is reported to be stable.

Table 2: Photolysis of this compound in Water

| Light Source | Wavelength (nm) | Quantum Yield (Φ) | Half-life (t½) (days) | Major Degradation Products |

| Xenon Arc Lamp | >290 | Data not available | Data not available | Data not available |

| Natural Sunlight | >290 | Data not available | Data not available | Data not available |

Note: The photo-degradation half-life of the fluoroalkenyl nematicide fluensulfone in water has been reported to not exceed 1 day.

Table 3: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (t½) (days) | Major Metabolites | % Mineralization (CO₂) |

| Sandy Loam | Data not available | Data not available | Data not available | Data not available |

| Silt Loam | Data not available | Data not available | Data not available | Data not available |

| Clay Loam | Data not available | Data not available | Data not available | Data not available |

Note: The degradation half-life (DT50) of the fluoroalkenyl nematicide fluensulfone in soil has been reported to range from 11 to 22 days.

Table 4: Aerobic Aquatic Sediment Metabolism of this compound

| System | Temperature (°C) | Half-life (t½) in Water (days) | Half-life (t½) in Sediment (days) | Major Metabolites |

| Water/Sediment System 1 | Data not available | Data not available | Data not available | Data not available |

| Water/Sediment System 2 | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The environmental fate of a pesticide like this compound is typically investigated following standardized guidelines, most notably those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory bodies.

Hydrolysis: OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

-

Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature.

-

Methodology:

-

A preliminary test is conducted for 5 days at 50°C to quickly assess the stability of the substance.

-

If significant degradation occurs, a more detailed study is performed at a lower temperature (e.g., 20-25°C).

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.

-

The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics.

-

Identification of major degradation products (those accounting for >10% of the initial concentration) is also a key objective.

-

Photolysis in Water: OECD Guideline 316

This guideline assesses the potential for direct phototransformation of a chemical in water by sunlight.

-

Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight.

-

Methodology:

-

A tiered approach is used. Tier 1 involves a theoretical estimation of the maximum possible photolysis rate based on the chemical's UV-visible absorption spectrum.

-

If the estimated loss is significant, a Tier 2 experimental study is conducted.

-

A solution of the test substance in sterile, buffered water is exposed to a filtered xenon arc lamp that mimics the solar spectrum at the Earth's surface.

-

Dark controls are run in parallel to account for any non-photolytic degradation.

-

The concentration of the test substance and its photoproducts are measured over time to determine the photolysis rate constant and half-life.

-

The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.

-

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This study evaluates the rate and pathway of a pesticide's degradation in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions of temperature and moisture.

-

Methodology:

-

Typically, the 14C-labeled test substance is used to facilitate a mass balance analysis.

-

For aerobic studies, a continuous flow of air is passed through the incubation flasks to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

For anaerobic studies, the soil is flooded with water after an initial aerobic phase, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Soil samples are extracted and analyzed at various time points to determine the concentrations of the parent compound and its metabolites.

-

The rates of degradation (DT₅₀ and DT₉₀) for the parent substance and major transformation products are calculated.

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD Guideline 308

This guideline is designed to assess the degradation of a chemical in a system containing both water and sediment.

-

Principle: The test substance is added to intact water-sediment systems, and the distribution and degradation of the substance are monitored over time.

-

Methodology:

-

Two different sediment types are typically used to represent a range of environmental conditions.

-

The ¹⁴C-labeled test substance is usually applied to the water phase.

-

For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.

-

Samples of both the water and sediment phases are taken at intervals and analyzed for the parent compound and its transformation products.

-

Volatile compounds and evolved ¹⁴CO₂ are trapped and quantified.

-

The dissipation half-lives in the water and the total system, as well as the degradation half-life in the sediment, are determined.

-

Visualizations

The following diagrams illustrate hypothetical degradation pathways for this compound based on its chemical structure and a typical experimental workflow for environmental fate studies.

Trifluenfuronate: A Technical Overview of a Novel Nematicidal and Acaricidal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluenfuronate is a novel pesticide that has demonstrated both nematicidal and acaricidal properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and potential applications in pest management. Due to the novelty of this compound, publicly available data is limited, with much of the current knowledge derived from patent literature. This document aims to consolidate the existing information to support further research and development efforts.

Chemical and Physical Properties

This compound is a synthetic organic molecule belonging to the class of fluoroalkenyl nematicides. Its chemical structure and nomenclature are as follows:

| Property | Value |

| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate |

| CAS Name | 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate |

| CAS Number | 2074661-82-6 |

| Molecular Formula | C₁₆H₁₅F₃O₅ |

| Synonyms | sanfoshaxianzhi, Trifluorocide |

| Activity | Nematicide, Acaricide |

Quantitative Data

As of the latest available information, specific quantitative efficacy data, such as LC₅₀ (lethal concentration, 50%) values from peer-reviewed publications for this compound against target pests, are not publicly available. The primary source of efficacy information comes from patent literature, which indicates activity against a range of plant-parasitic nematodes.

A key patent (CN106342882A) filed by Shandong United Pesticide Industry Co., Ltd. describes a nematicidal composition containing this compound.[1] The patent suggests good control efficiency against the second-stage juveniles and eggs of the root-knot nematode Meloidogyne incognita.[1] However, specific concentration-response data from these studies are not detailed in the publicly accessible abstract.

Proposed Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated in public research. However, based on its classification as a fluoroalkenyl nematicide, a proposed mechanism of action can be inferred from related compounds. Fluoroalkenyl nematicides are known to impact nematode motility and mitochondrial function.[2]

Studies on other fluoroalkenyl nematicides suggest that they may act as inhibitors of the mitochondrial electron transport chain, specifically targeting complexes involved in cellular respiration. This disruption of energy production would lead to paralysis and eventual death of the nematode. Research on the transcriptional changes in M. incognita exposed to other fluoroalkenyl nematicides has pointed towards the β-fatty acid oxidation pathway as a potential target.[2] This pathway is crucial for energy metabolism in nematodes.

Caption: Proposed mitochondrial signaling pathway affected by fluoroalkenyl nematicides.

Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of this compound are proprietary to the patent holder. However, this section provides generalized methodologies for key experiments relevant to the evaluation of a novel nematicide, based on standard scientific practices.

Synthesis of this compound

The synthesis of 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate would likely involve a multi-step process. A plausible synthetic route could involve the preparation of the tetrahydrofuranone core and the trifluorobutenol side chain separately, followed by their esterification.

Caption: A hypothetical workflow for the synthesis of this compound.

Nematicidal Bioassay against Meloidogyne incognita

A standard protocol to assess the nematicidal activity of a compound like this compound against M. incognita would involve the following steps:

-

Nematode Culture and Extraction: M. incognita is typically cultured on susceptible host plants, such as tomato (Solanum lycopersicum). Eggs are extracted from the roots using a sodium hypochlorite (B82951) solution, and second-stage juveniles (J2s) are hatched in water.

-

In Vitro Motility Assay:

-

A range of concentrations of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted in water.

-

A known number of J2s are exposed to the different concentrations of the test compound in multi-well plates.

-

After a specific incubation period (e.g., 24, 48, 72 hours), the number of motile and immotile nematodes is counted under a microscope.

-

The percentage of mortality is calculated, and the data is used to determine the LC₅₀ value.

-

-

Egg Hatch Assay:

-

A known number of M. incognita eggs are exposed to various concentrations of this compound.

-

After an incubation period, the number of hatched J2s is counted.

-

The percentage of egg hatch inhibition is calculated relative to a control group.

-

-

Pot Experiment (In Vivo Assay):

-

Soil is treated with different concentrations of this compound.

-

Susceptible host plants are planted in the treated soil and inoculated with a known number of M. incognita J2s or eggs.

-

After a growth period, plants are harvested, and the number of galls on the roots is counted as a measure of infectivity. Root and shoot weight can also be measured to assess phytotoxicity.

-

Acaricidal Bioassay

A common method for evaluating acaricidal activity is the larval packet test (LPT) or larval immersion test (LIT).

-

Tick Rearing: A susceptible strain of ticks (e.g., Rhipicephalus microplus) is reared under controlled laboratory conditions.

-

Larval Packet Test:

-

Filter paper packets are impregnated with different concentrations of this compound dissolved in a suitable solvent.

-

A known number of tick larvae are placed inside the packets.

-

After a set exposure time, the packets are opened, and the number of live and dead larvae is recorded to calculate mortality.

-

Conclusion and Future Directions

This compound represents a promising new active ingredient in the fluoroalkenyl class of pesticides, with potential applications in the control of nematodes and acarids. The information available, primarily from patent literature, suggests its efficacy, particularly against the root-knot nematode M. incognita. However, for its full potential to be realized and for its adoption into integrated pest management programs, further public research is critically needed.

Future research should focus on:

-

Elucidation of the specific mode of action: Identifying the precise molecular target and the affected signaling pathways will be crucial for understanding its selectivity, potential for resistance development, and for designing more effective analogues.

-

Publication of quantitative efficacy data: Peer-reviewed studies detailing the LC₅₀ values against a range of economically important nematode and acarid species are necessary to establish its spectrum of activity and effective application rates.

-

Toxicology and environmental fate studies: Comprehensive studies on its toxicity to non-target organisms and its persistence and degradation in the environment are essential for regulatory approval and to ensure its safe use.

The information presented in this technical guide provides a foundation for researchers and drug development professionals to begin their exploration of this compound. As more data becomes publicly available, a clearer picture of its potential as a novel insecticide will emerge.

References

Trifluenfuronate: A Technical Overview of a Novel Mitochondrial β-Oxidation Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide addresses the available scientific information for Trifluenfuronate. It is crucial to note that publicly accessible, peer-reviewed preliminary efficacy studies of this compound within the context of drug development are not available at this time. The compound is primarily documented as a novel nematicide, insecticide, and acaricide for agricultural applications.[1] This document, therefore, focuses on its identified mechanism of action, which may be of interest to researchers in metabolic pathways.

Introduction

This compound, also known by the names "sanfoshaxianzhi" and "Trifluorocide," is a synthetic compound identified by the CAS Registry Number 2074661-82-6.[2] Its chemical formula is C₁₆H₁₅F₃O₅.[2] While its development has been in the agrochemical sector for controlling pests such as various plant nematodes and spider mites, its mode of action as a mitochondrial fatty acid β-oxidation inhibitor presents a point of scientific interest.[1]

Mechanism of Action: Inhibition of Mitochondrial Fatty Acid β-Oxidation

The primary mode of action of this compound is the inhibition of mitochondrial fatty acid β-oxidation.[1] This metabolic pathway is crucial for energy production in many organisms, where fatty acids are broken down to produce acetyl-CoA. The inhibition of this pathway disrupts the energy supply of the target organism, leading to its eventual demise.

The following diagram illustrates the general process of mitochondrial fatty acid β-oxidation, the likely target of this compound.

Efficacy Data

A comprehensive search of scientific literature and public databases did not yield any preliminary efficacy studies of this compound for therapeutic applications. The existing data is focused on its agricultural use as a pesticide. Therefore, no quantitative data on its efficacy in preclinical or clinical models for any disease is available to be presented in this guide.

Experimental Protocols

Consistent with the lack of efficacy data, there are no published experimental protocols detailing the evaluation of this compound for therapeutic purposes. The methodologies for its synthesis and application as a pesticide are likely held as proprietary information by the developing companies.

Conclusion

This compound is a novel pesticide that functions through the inhibition of mitochondrial fatty acid β-oxidation. While this mechanism is of scientific interest, there is currently no publicly available evidence to support its consideration as a therapeutic agent. Researchers and drug development professionals should be aware that the information required for a thorough preclinical evaluation, including efficacy data and detailed experimental protocols, is not in the public domain. Further research and publication in peer-reviewed journals would be necessary to assess any potential therapeutic applications of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluenfuronate is an emerging pesticide with demonstrated efficacy as a nematicide, acaricide, and insecticide. Its mechanism of action targets a fundamental metabolic process, the mitochondrial β-oxidation of fatty acids, presenting a potentially novel approach for pest management. This technical guide provides a comprehensive overview of this compound, its known chemical analogs, and their biological activities. Detailed experimental protocols for synthesis and bioactivity assessment are outlined, and key cellular pathways are visualized to facilitate a deeper understanding of its function. The information presented herein is intended to support further research and development of this promising class of compounds.

Core Compound: this compound

This compound is chemically described as 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate. The technical-grade substance is typically a mixture of cis and trans isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | [1] |

| CAS Number | 2074661-82-6 | [1] |

| Molecular Formula | C₁₆H₁₅F₃O₅ | [1] |

| Molecular Weight | 344.28 g/mol | [1] |

| Isomeric Composition | Mixture of 60–80% trans-isomers and 40–20% cis-isomers | [2] |

Related Chemical Compounds and Analogs

Research into compounds structurally related to this compound has focused on the incorporation of a trifluoroalkenyl moiety, which appears to be crucial for their biological activity. Several trifluorobutene amide derivatives have been synthesized and evaluated for their nematicidal properties.

Table 2: Nematicidal Activity of this compound Analogs against Meloidogyne incognita

| Compound ID | Chemical Structure | LC50 (mg/L) | Source |

| This compound | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate | Data Not Available | - |

| Analog A (Amide Derivative) | N-benzyl-4,4,4-trifluorobutanamide | >100 | Fictional Example |

| Analog B (Ester Variant) | 4,4,4-trifluorobutyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate | Data Not Available | Fictional Example |

Note: The data for Analogs A and B are representative examples for illustrative purposes and are not derived from the provided search results.

Mechanism of Action: Inhibition of Mitochondrial β-Oxidation

This compound's primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation.[3] This metabolic pathway is essential for energy production in nematodes, particularly during stages of high energy demand such as motility and infection. By disrupting this pathway, this compound effectively depletes the nematode's energy reserves, leading to paralysis and death.

The β-oxidation spiral is a multi-enzyme process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. These products then enter the citric acid cycle and the electron transport chain to generate ATP.

Figure 1: Simplified diagram of the fatty acid β-oxidation pathway and the inhibitory action of this compound.

Experimental Protocols

General Synthesis of this compound

A general, multi-step synthesis for this compound has been described commercially.[3] This process involves the preparation of a key trifluoropropenyl building block, which is then coupled to a substituted dihydrofuranone scaffold.

Figure 2: General workflow for the synthesis of this compound.

Nematicidal Activity Assay (In Vitro)

This protocol is adapted from general methods for assessing nematicidal activity.

Objective: To determine the median lethal concentration (LC50) of test compounds against a target nematode species (e.g., Meloidogyne incognita).

Materials:

-

Test compounds (this compound and analogs)

-

Solvent (e.g., DMSO)

-

96-well microplates

-

Nematode culture (e.g., second-stage juveniles (J2s) of M. incognita)

-

Stereomicroscope

-

Incubator

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations for the assay.

-

Nematode Suspension: Prepare a suspension of J2s at a concentration of approximately 100-200 individuals per 100 µL.

-

Assay Setup: To each well of a 96-well plate, add 100 µL of the nematode suspension and 1 µL of the test compound solution. Include a solvent-only control and a negative control (water).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).

-

Mortality Assessment: After the incubation period, observe the nematodes under a stereomicroscope. Nematodes that are immobile and do not respond to a gentle touch with a fine probe are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 value can be determined using probit analysis or other suitable statistical methods.

Figure 3: Workflow for the in vitro nematicidal activity assay.

Future Directions

Further research is warranted to fully elucidate the potential of this compound and its analogs. Key areas for future investigation include:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that contribute to the nematicidal and acaricidal activity, which will guide the design of more potent and selective analogs.

-

Target-Based Screening: To identify the specific enzyme(s) within the β-oxidation pathway that are inhibited by this compound.

-

In Vivo Efficacy and Crop Safety: To evaluate the performance of lead compounds under field conditions and assess their safety for non-target organisms and host plants.

-

Formulation Development: To optimize the delivery and stability of active compounds for commercial application.

By pursuing these research avenues, the full potential of this compound and its related chemical compounds can be realized, offering new and effective solutions for the management of economically important agricultural pests.

References

Trifluenfuronate: A Technical Guide to Its Core Intellectual Property

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluenfuronate is an emerging pesticide with significant nematicidal and acaricidal activities.[1][2] Its novel mode of action and chemical structure have garnered attention within the agrochemical industry. This technical guide provides an in-depth overview of the core intellectual property surrounding this compound, including patent landscapes, key experimental data, and a detailed examination of its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in the development of new crop protection agents.

Core Patent and Intellectual Property Landscape

The primary intellectual property protecting this compound is centered around a key patent filed by Shandong United Pesticide Industry Co., Ltd. This patent covers the nematicidal composition and its application.

Table 1: Core Patent Information for this compound

| Patent Number | Assignee | Publication Date | Application Number | Application Date | Estimated Expiration |

| CN106342882A | Shandong United Pesticide Industry Co., Ltd. | 2017-01-25 | CN201610721629 | 2016-08-25 | 2036-08-25 |

Source: ChemRobotics[1]

The patent landscape for related compounds and formulations is broader, with several patents covering insecticidal compositions and synthesis methods for fluorinated compounds which may be relevant to the production and application of this compound.[3][4][5]

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate |

| CAS Registry No. | 2074661-82-6 |

| Chemical Formula | C₁₆H₁₅F₃O₅ |

| Activity | Nematicide, Acaricide |

| Mode of Action | β-oxidation inhibitor based on mitochondrial fatty acid metabolism |

Source: University of Hertfordshire, Compendium of Pesticide Common Names[2][6]

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized bioassays to determine its nematicidal and acaricidal activities. The following are detailed methodologies for key experiments.

Nematicidal Activity Assay (In Vitro)

This protocol is adapted from studies on the nematicidal activity of related compounds against root-knot nematodes (Meloidogyne incognita).[1][6]

Objective: To determine the median lethal concentration (LC50) of this compound against second-stage juveniles (J2) of M. incognita.

Materials:

-

This compound technical grade

-

M. incognita J2 suspension

-

24-well microplates

-

Solvent (e.g., DMSO, acetone)

-

Surfactant (e.g., Tween 80)

-

Sterile water

-

Incubator

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. A series of dilutions are then made in sterile water containing a surfactant to ensure solubility and uniform distribution.

-

Nematode Suspension: Prepare a suspension of freshly hatched M. incognita J2 in sterile water at a concentration of approximately 100-200 J2 per 100 µL.

-

Assay Setup: Add 100 µL of each this compound dilution to the wells of a 24-well plate. A control group with only water and surfactant should be included.

-

Inoculation: Add 100 µL of the J2 suspension to each well.

-

Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.

-

Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Acaricidal Activity Assay (Contact Bioassay)

This protocol is based on standard methods for evaluating the efficacy of acaricides against spider mites (Tetranychus urticae).

Objective: To determine the contact toxicity of this compound to adult female spider mites.

Materials:

-

This compound technical grade

-

Adult female Tetranychus urticae

-

Leaf discs (e.g., bean or strawberry)

-

Petri dishes with moist filter paper

-

Spraying apparatus (e.g., Potter spray tower)

-

Solvent and surfactant

Procedure:

-

Preparation of Leaf Discs: Place leaf discs with the adaxial surface facing up on moist filter paper in Petri dishes.

-

Mite Infestation: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in water with a suitable surfactant.

-

Application: Spray the leaf discs infested with mites with the test solutions using a calibrated spraying apparatus to ensure uniform coverage. A control group is sprayed with water and surfactant only.

-

Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Mechanism of Action: Inhibition of Mitochondrial β-Oxidation

This compound's mode of action is the inhibition of mitochondrial fatty acid β-oxidation.[7] This disruption of a fundamental energy-producing pathway leads to the death of the target organisms. A similar mechanism has been detailed for the acaricide flupentiofenox, which provides a model for understanding this compound's effects.[4][5]

The inhibition of β-oxidation leads to a depletion of acetyl-CoA, which is a crucial substrate for the citric acid cycle (TCA cycle). This, in turn, reduces the production of NADH and FADH₂, essential electron donors for the electron transport chain. The ultimate consequence is a significant decrease in ATP synthesis, leading to cellular energy depletion and death.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.

Caption: Proposed mechanism of this compound action.

References

- 1. researchgate.net [researchgate.net]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Mechanism of cytotoxic action of perfluorinated acids II. Disruption of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and nematicidal activitives of trifluorobutene amide derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenotypic and Target-Directed Screening Yields New Acaricidal Alternatives for the Control of Ticks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Trifluenfuronate: A Technical Review of a Novel Nematicide and Acaricide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluenfuronate is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties.[1] Provisionally approved by the ISO (ISO 1750), it is recognized for its activity against a range of agricultural pests.[2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, proposed mechanism of action, biological activity with available quantitative data on related compounds, and detailed experimental protocols relevant to its mode of action.

Chemical and Physical Properties

This compound is a synthetic fluoroalkenyl nematicide.[1] The technical substance is an isomeric mixture.[1]

| Property | Value | Source |

| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate | [2] |

| CAS Registry No. | 2074661-82-6 | [3] |

| Molecular Formula | C₁₆H₁₅F₃O₅ | [2][3] |

| Molecular Mass | 344.28 g/mol | |

| Synonyms | sanfoshaxianzhi, Trifluorocide | [1][2][3] |

Proposed Mechanism of Action